N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-BROMOPHENYL)-2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETAMIDE is a chemical compound that features a bromophenyl group and a methoxyphenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETAMIDE typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate by reacting 3-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.
Bromination: The next step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Acetylation: The final step involves the acetylation of the bromophenyl piperazine intermediate with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of N-(4-BROMOPHENYL)-2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETAMIDE may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-4-METHOXYBENZYLAMINE
- N-(3-BROMOPHENYL)-4-METHYLBENZAMIDE
- 4-BROMOBIPHENYL
Uniqueness
N-(4-BROMOPHENYL)-2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETAMIDE is unique due to its specific combination of a bromophenyl group and a methoxyphenyl piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22BrN3O2 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H22BrN3O2/c1-25-18-4-2-3-17(13-18)23-11-9-22(10-12-23)14-19(24)21-16-7-5-15(20)6-8-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
InChI Key |
YAPIHLRADSIWEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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